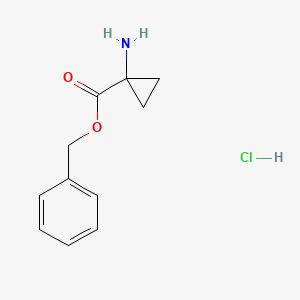
4-Azido-n-(sec-butyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Azido-n-(sec-butyl)benzamide is an organic compound that features an azide group attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Azido-n-(sec-butyl)benzamide typically involves the reaction of sec-butylamine with 4-azidobenzoic acid. The process can be carried out under mild conditions using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous-flow reactors and advanced purification techniques such as recrystallization or chromatography can enhance the efficiency of the production process .
Types of Reactions:
Reduction: Reduction of the azide group can yield primary amines, which can be further functionalized.
Substitution: The azide group is a good leaving group, making the compound suitable for nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or other strong oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Sodium azide (NaN3) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Formation of nitrenes or other nitrogen-containing intermediates.
Reduction: Primary amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-Azido-n-(sec-butyl)benzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Azido-n-(sec-butyl)benzamide primarily involves the reactivity of the azide group. The azide group can participate in various chemical reactions, including cycloadditions and nucleophilic substitutions, leading to the formation of new chemical bonds and structures. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .
Comparison with Similar Compounds
N-butylbenzamide: Similar structure but lacks the azide group, making it less reactive in certain types of chemical reactions.
Phenyl azide: Contains an azide group but differs in the alkyl substituent, leading to different reactivity and applications.
Benzyl azide: Another azide-containing compound with different substituents, used in various organic synthesis applications.
Properties
IUPAC Name |
4-azido-N-butan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O/c1-3-8(2)13-11(16)9-4-6-10(7-5-9)14-15-12/h4-8H,3H2,1-2H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLESPBCZLSQISE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=CC=C(C=C1)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[5-amino-2-(trifluoromethoxy)phenyl]-2-(morpholin-4-yl)acetamide](/img/structure/B8148698.png)






![5-[2-Fluoro-4-(4-methoxybenzyloxy)-phenyl]-1H-tetrazole](/img/structure/B8148721.png)

![1-[4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)biphenyl-4-yl]-1H-pyrazole](/img/structure/B8148739.png)




